molecular formula C6H4BrN3OS B1287944 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1016734-35-2

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1287944
CAS No.: 1016734-35-2
M. Wt: 246.09 g/mol
InChI Key: BZJZZNUHCSAJMC-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a brominated thiophene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives and extended conjugated systems, which are valuable in the development of organic electronic materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(5-Bromothiophen-2-yl)-1,2,4-triazole
  • 5-(5-Bromothiophen-2-yl)-1,3,4-thiadiazole

Uniqueness

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both a brominated thiophene ring and an oxadiazole ring, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a scaffold for drug design .

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJZZNUHCSAJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592504
Record name 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016734-35-2
Record name 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
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5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine

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